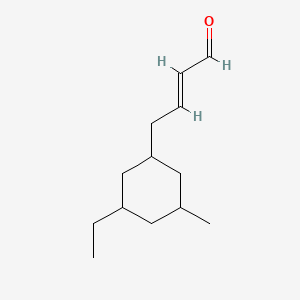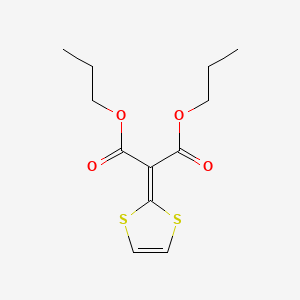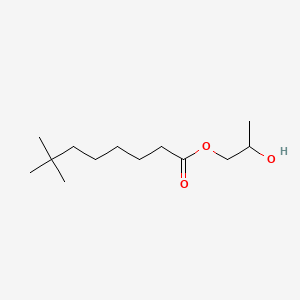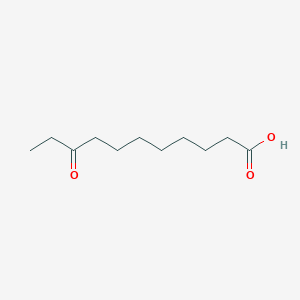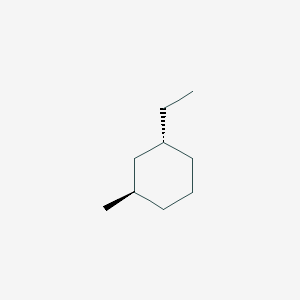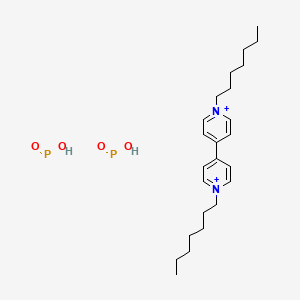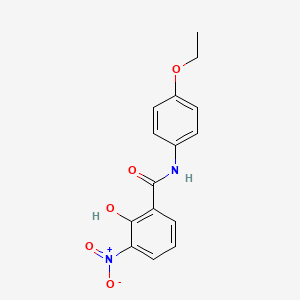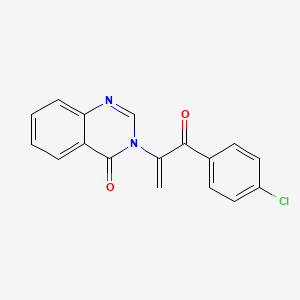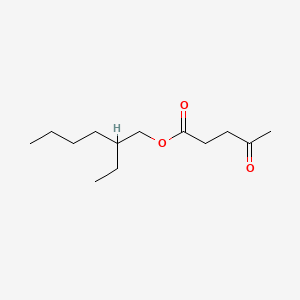
2-Ethylhexyl 4-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-oxovalérate de 2-éthylhexyle est un composé organique de formule moléculaire C13H24O3. Il est connu pour ses applications dans divers domaines industriels et scientifiques en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
Le 4-oxovalérate de 2-éthylhexyle peut être synthétisé par des réactions d'estérification impliquant le 2-éthylhexanol et l'acide 4-oxovalérique. La réaction nécessite généralement un catalyseur acide, tel que l'acide sulfurique, et est conduite sous reflux pour assurer une conversion complète. Le mélange réactionnel est ensuite purifié par distillation pour obtenir l'ester souhaité.
Méthodes de production industrielle
Dans les milieux industriels, la production de 4-oxovalérate de 2-éthylhexyle implique des procédés d'estérification à grande échelle. Les réactifs sont mélangés dans un réacteur, et la réaction est effectuée sous des conditions de température et de pression contrôlées. Le produit est ensuite séparé et purifié à l'aide de techniques telles que la distillation fractionnée et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-oxovalérate de 2-éthylhexyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en un alcool.
Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe ester par d'autres groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que l'hydroxyde de sodium et les halogénoalcanes sont utilisés dans les réactions de substitution.
Principaux produits
Oxydation : Acide 4-oxovalérique de 2-éthylhexyle.
Réduction : 4-hydroxyvalérate de 2-éthylhexyle.
Substitution : Divers esters substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 4-oxovalérate de 2-éthylhexyle a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme solvant dans diverses réactions chimiques.
Biologie : Utilisé dans l'étude des réactions catalysées par les enzymes et des voies métaboliques.
Médecine : Étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme intermédiaire pharmaceutique.
Industrie : Utilisé dans la production de plastifiant, de lubrifiant et de revêtement.
Mécanisme d'action
Le mécanisme d'action du 4-oxovalérate de 2-éthylhexyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, il peut agir comme un substrat pour les enzymes, conduisant à la formation de divers métabolites. Le groupe ester peut subir une hydrolyse pour libérer l'alcool et l'acide correspondants, qui peuvent participer à des processus métaboliques supplémentaires.
Mécanisme D'action
The mechanism of action of 2-Ethylhexyl 4-oxovalerate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-méthoxycinnamate de 2-éthylhexyle
- 2-cyano-3,3-diphénylacrylate de 2-éthylhexyle
- 4-hydroxybenzoate de 2-éthylhexyle
Unicité
Le 4-oxovalérate de 2-éthylhexyle est unique en raison de sa structure d'ester spécifique, qui lui confère des propriétés chimiques et physiques distinctes. Comparé à des composés similaires, il présente un profil de réactivité différent et est utilisé dans des applications spécialisées où ses propriétés uniques sont avantageuses.
Propriétés
Numéro CAS |
70158-20-2 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
2-ethylhexyl 4-oxopentanoate |
InChI |
InChI=1S/C13H24O3/c1-4-6-7-12(5-2)10-16-13(15)9-8-11(3)14/h12H,4-10H2,1-3H3 |
Clé InChI |
XCYQOBFKQPQEMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




